2-Chloro-3-(trifluoromethyl)isonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(trifluoromethyl)isonicotinonitrile is a chemical compound with the molecular formula C7H2ClF3N2 and a molecular weight of 206.55 g/mol It is a derivative of isonicotinonitrile, characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(trifluoromethyl)isonicotinonitrile typically involves the reaction of 2-chloroisonicotinonitrile with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction temperature is maintained at around 80-100°C to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(trifluoromethyl)isonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in the presence of ligands to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amine derivatives, while oxidation reactions produce oxides .
Scientific Research Applications
2-Chloro-3-(trifluoromethyl)isonicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(trifluoromethyl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Chloro-3-(trifluoromethyl)isonicotinonitrile can be compared with other similar compounds, such as:
2-Chloroisonicotinonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)isonicotinonitrile: Lacks the chlorine atom, leading to variations in its chemical behavior.
2-Bromo-3-(trifluoromethyl)isonicotinonitrile: Contains a bromine atom instead of chlorine, affecting its reactivity and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H2ClF3N2 |
---|---|
Molecular Weight |
206.55 g/mol |
IUPAC Name |
2-chloro-3-(trifluoromethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H2ClF3N2/c8-6-5(7(9,10)11)4(3-12)1-2-13-6/h1-2H |
InChI Key |
HBDWJBKSPCHGKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C#N)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.